molecular formula C18H18N2O B10909257 6-methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline CAS No. 5684-66-2

6-methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B10909257
CAS No.: 5684-66-2
M. Wt: 278.3 g/mol
InChI Key: VGWBMVBBCGVTFI-UHFFFAOYSA-N
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Description

6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline is a chemical compound belonging to the beta-carboline family This compound is characterized by its complex structure, which includes a methoxy group, a phenyl group, and a tetrahydro-beta-carboline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the reaction of tryptamine with benzaldehyde. One common method includes the use of 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide (T3P) in ethyl acetate under microwave irradiation at 110°C for 10 minutes . The reaction mixture is then washed with a saturated solution of sodium bicarbonate and brine, followed by drying over sodium sulfate and evaporation of the solvent to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to physiological effects. The exact molecular targets and pathways depend on the specific context of its use, such as its role in therapeutic applications or as a research tool.

Comparison with Similar Compounds

6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline can be compared with other beta-carboline derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

5684-66-2

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

6-methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

InChI

InChI=1S/C18H18N2O/c1-21-13-7-8-16-15(11-13)14-9-10-19-17(18(14)20-16)12-5-3-2-4-6-12/h2-8,11,17,19-20H,9-10H2,1H3

InChI Key

VGWBMVBBCGVTFI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC=CC=C4

Origin of Product

United States

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